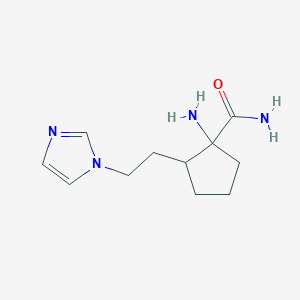
2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is a synthetic compound that features an imidazole ring, a cyclopentane ring, and an amide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Amidation: The final step involves the formation of the amide bond by reacting the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Primary amines from the reduction of the amide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Pharmacology: It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Wirkmechanismus
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The compound can also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Clotrimazole: An antifungal agent with an imidazole ring.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is unique due to the presence of both the imidazole and cyclopentane rings, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
1-amino-2-(2-imidazol-1-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c12-10(16)11(13)4-1-2-9(11)3-6-15-7-5-14-8-15/h5,7-9H,1-4,6,13H2,(H2,12,16) |
InChI-Schlüssel |
DAUUCBGDDDJHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)N)N)CCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
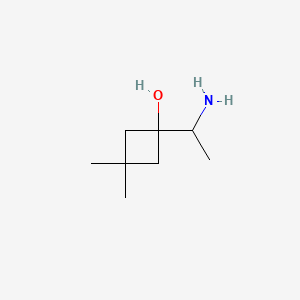
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

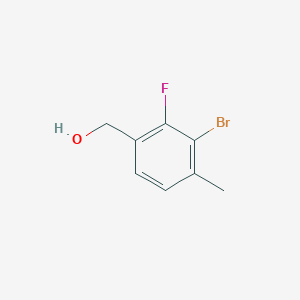
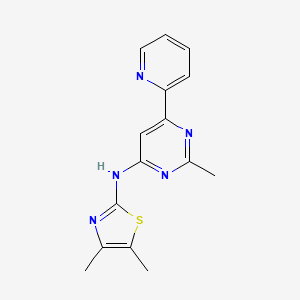
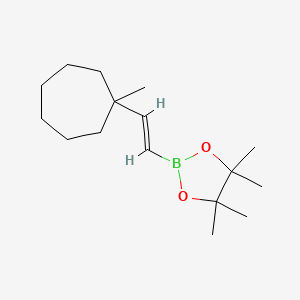
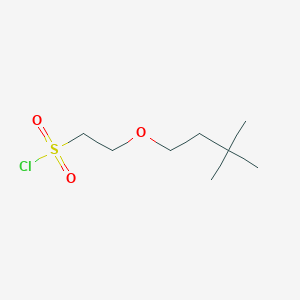
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
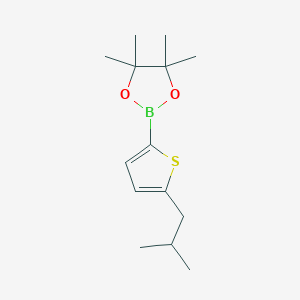
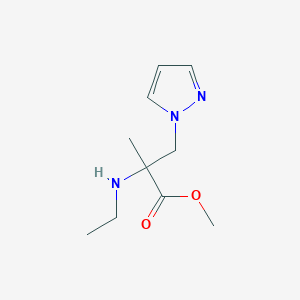
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
